N-Methylstenantherine
Description
N-Methylstenantherine (C₂₀H₂₃NO₄; molecular weight 341.406) is an aporphine alkaloid first isolated from Neostenanthera gabonensis (Annonaceae family). Its structure features a dibenzoquinoline skeleton with hydroxyl and methoxy substitutions. The compound exhibits a specific optical rotation of [α]²⁰D −145° (c = 0.11 in ethanol) and forms derivatives such as the 1,2,3-trimethyl ether, which has an optical rotation of [α]²⁰D −60° (c = 0.10 in ethanol) . Early studies by Renner et al. (1988) established its structural identity and highlighted its significance in phytochemical research .
Properties
CAS No. |
119060-81-0 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(6aR)-1,2,3-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C20H23NO4/c1-21-9-8-12-16-13(21)10-11-6-5-7-14(22)15(11)17(16)19(24-3)20(25-4)18(12)23-2/h5-7,13,22H,8-10H2,1-4H3/t13-/m1/s1 |
InChI Key |
JEGHXPQPATUVSK-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=C(C(=C2OC)OC)OC)C(=CC=C4)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=C(C(=C2OC)OC)OC)C(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylstenantherine typically involves the N-methylation of stenantherine, another aporphine alkaloid. One common method for N-methylation is the use of dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of nitro compounds followed by methylation. This approach uses inexpensive and readily available nitro compounds as starting materials and employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
N-Methylstenantherine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C or Raney nickel.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of Pd/C or Raney nickel.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like THF or DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce demethylated or partially reduced products .
Scientific Research Applications
N-Methylstenantherine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex alkaloids and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-Methylstenantherine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and subsequent physiological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Alkaloids
Structural Analogues in the Aporphine Class
N-Methylstenantherine belongs to the aporphine alkaloid subclass, characterized by a tetracyclic framework. Key analogues include:
Stepanantherine (C₁₉H₂₁NO₄; molecular weight 327.38)
- Structural Relationship : Stepanantherine is the N-demethylated derivative of this compound. The absence of the N-methyl group reduces its molecular weight by ~14 Da compared to this compound.
- Source: Isolated from the same botanical family (Annonaceae) but lacks detailed pharmacological data .
3-Methoxyputerine
- Structural Features : Shares the aporphine backbone but differs in substitution patterns, with a methoxy group at position 3.
- Research Context : Mahiou et al. (1994) identified this compound, though its bioactivity remains less explored compared to this compound .
11-Hydroxy-1,2,3-trimethoxyaporphine
Physicochemical and Pharmacological Comparisons
The table below summarizes key parameters of this compound and its analogues:
Key Observations:
Optical Activity: The pronounced levorotation of this compound ([α]²⁰D −145°) suggests a rigid chiral center, which is moderated in its trimethyl ether derivative ([α]²⁰D −60°) due to steric and electronic changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
